molecular formula C27H24N2O2S B2459775 1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893785-85-8

1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2459775
M. Wt: 440.56
InChI Key: XAWVMWOGDNFNGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N2O2S and its molecular weight is 440.56. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Dimerization Studies

Research on isomeric pyrazolo[3,4-d]pyrimidine-based molecules, which share structural similarities with the queried compound, highlights the significance of molecular structure in determining physical properties such as dimerization. The study found that weak intermolecular C-H...O hydrogen bonds can lead to dimer formation, which is a crucial aspect in the design and development of molecular materials with specific properties (Avasthi et al., 2002).

Synthesis and SAR in Drug Discovery

Synthetic methods and structure-activity relationship (SAR) studies of thieno[2,3-d]pyrimidine-2,4-dione derivatives offer insights into designing potent receptor antagonists for treating reproductive diseases. The research identifies key structural features necessary for receptor binding activity, crucial for developing new therapeutic agents (Guo et al., 2003).

Novel Synthetic Methods

A novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which are significant in pharmaceutical chemistry due to their antibacterial and antiallergic properties, was proposed. This method expands the toolkit for synthesizing complex heterocyclic compounds with potential pharmaceutical applications (Osyanin et al., 2014).

Antibacterial Activity

Research into barbituric acid derivatives, structurally related to pyrimidine derivatives, has shown that these compounds possess significant antibacterial activity. This demonstrates the broader potential of pyrimidine derivatives in antimicrobial research and the development of new antibacterial agents (Shukla et al., 2019).

Nonlinear Optical (NLO) Properties

Studies on pyrimidine-based derivatives have explored their applications in nonlinear optical (NLO) properties, indicating the potential of such compounds in the development of NLO materials. This research area is critical for advancing technologies in optical communication and computing (Mohan et al., 2020).

properties

CAS RN

893785-85-8

Product Name

1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C27H24N2O2S

Molecular Weight

440.56

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-3-(4-ethylphenyl)-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C27H24N2O2S/c1-4-19-11-13-21(14-12-19)29-26(30)25-24(22-7-5-6-8-23(22)32-25)28(27(29)31)16-20-15-17(2)9-10-18(20)3/h5-15H,4,16H2,1-3H3

InChI Key

XAWVMWOGDNFNGI-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=C(C=CC(=C5)C)C

solubility

not available

Origin of Product

United States

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